molecular formula C18H16N3OS+ B289618 6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium

6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium

Cat. No.: B289618
M. Wt: 322.4 g/mol
InChI Key: CSOWNVMLIMOBRR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium is a complex heterocyclic compound that belongs to the thiazole and benzodiazepine families. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium typically involves the reaction of hydrazonoyl halides with various precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole and benzodiazepine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium is unique due to its combined thiazole and benzodiazepine structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16N3OS+

Molecular Weight

322.4 g/mol

IUPAC Name

N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide

InChI

InChI=1S/C18H15N3OS/c22-18(19-14-6-2-1-3-7-14)21-11-10-17-20(12-13-23-17)15-8-4-5-9-16(15)21/h1-9,12-13H,10-11H2/p+1

InChI Key

CSOWNVMLIMOBRR-UHFFFAOYSA-O

SMILES

C1CN(C2=CC=CC=C2[N+]3=C1SC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

C1CN(C2=CC=CC=C2[N+]3=C1SC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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